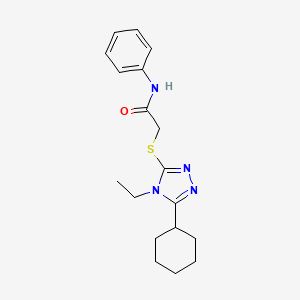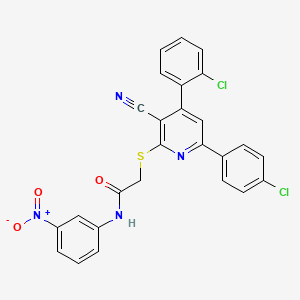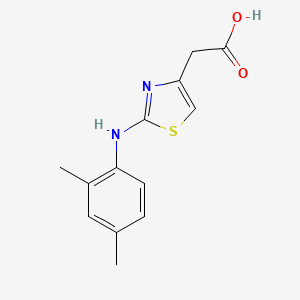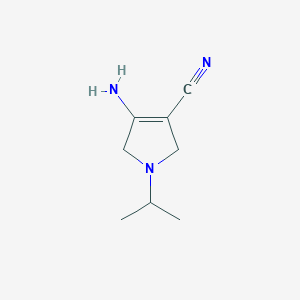
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is a chemical compound that features an imidazole ring, a butyl chain, and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Butyl Chain: This step might involve the alkylation of the imidazole ring with a butyl halide under basic conditions.
Introduction of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions where the amine group is reacted with a methoxyethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the butyl chain.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution could introduce various functional groups in place of the methoxyethyl group.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.
類似化合物との比較
Similar Compounds
1-(1H-imidazol-2-yl)-N-(2-hydroxyethyl)butan-1-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(1H-imidazol-2-yl)-N-(2-ethoxyethyl)butan-1-amine: Similar structure but with an ethoxyethyl group.
Uniqueness
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-4-9(11-7-8-14-2)10-12-5-6-13-10/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,12,13) |
InChIキー |
CFLGRJIXAFVUTF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=NC=CN1)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


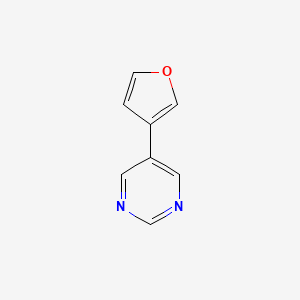
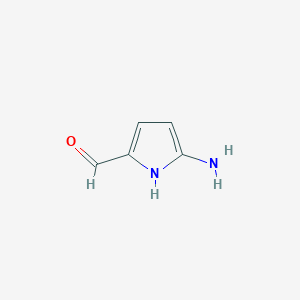


![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
